tert-butyl N-[5-(methylaminomethyl)pyridin-2-yl]carbamate
Description
tert-Butyl N-[5-(methylaminomethyl)pyridin-2-yl]carbamate is a Boc-protected pyridine derivative widely employed as a synthetic intermediate in medicinal chemistry. Its structure features a pyridine ring substituted at the 5-position with a methylaminomethyl group and at the 2-position with a tert-butoxycarbonyl (Boc) carbamate. This compound serves as a versatile building block for drug discovery, particularly in the synthesis of kinase inhibitors and other bioactive molecules . The Boc group enhances solubility and stability during multi-step syntheses while allowing selective deprotection under acidic conditions .
Key applications include its use in constructing complex heterocycles and functionalized amines, as evidenced by its role in synthesizing p38 MAP kinase inhibitors and experimental immunomodulators . Its structural analogs are frequently modified at the pyridine ring or the carbamate substituents to tune reactivity, solubility, or target affinity.
Properties
IUPAC Name |
tert-butyl N-[5-(methylaminomethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10-6-5-9(7-13-4)8-14-10/h5-6,8,13H,7H2,1-4H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUJXHASYVQWQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-(methylaminomethyl)pyridin-2-yl]carbamate typically involves several steps, including amination, reduction, esterification, and condensation. One common synthetic route starts with the reaction of 5-(methylaminomethyl)pyridine with tert-butyl chloroformate under basic conditions to form the desired carbamate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[5-(methylaminomethyl)pyridin-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Intermediate in Drug Synthesis
One of the primary applications of tert-butyl N-[5-(methylaminomethyl)pyridin-2-yl]carbamate is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is utilized in the production of Edoxaban, an oral anticoagulant used to prevent blood clots. The compound serves as a critical building block in the multi-step synthesis of Edoxaban, enhancing the efficiency and yield of the overall process .
Antitumor Activity
Recent studies have indicated that derivatives of this compound may exhibit antitumor properties. In vitro studies have shown that certain analogs can significantly reduce the viability of aggressive cancer cell lines, such as MDA-MB-231, suggesting potential for development into anticancer agents . The mechanism involves targeting specific receptors or pathways that are crucial for tumor growth and survival.
Chemical Reactivity and Synthetic Routes
Synthesis Methods
The synthesis of this compound typically involves several key reactions:
- Amination : The reaction of 5-(methylaminomethyl)pyridine with tert-butyl chloroformate under basic conditions.
- Esterification and Condensation : Following amination, further reactions are conducted to form the final carbamate product.
These synthetic routes are optimized for scalability and purity, making them suitable for industrial applications.
Reactivity Profile
The compound exhibits a range of chemical reactivities:
- Oxidation : Can be oxidized using reagents like hydrogen peroxide.
- Reduction : Reduction can be performed with lithium aluminum hydride.
- Substitution Reactions : The tert-butyl group can be substituted with various functional groups, allowing for the design of novel derivatives .
Potential Therapeutic Uses
Beyond its role as an intermediate, there is growing interest in exploring the therapeutic potential of this compound itself. Its structural features suggest possible interactions with biological targets that could lead to the development of new drugs or treatments for various conditions.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(methylaminomethyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in catalytic processes, facilitating various chemical transformations .
Comparison with Similar Compounds
Boronic Ester Derivatives
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (CAS: 1196155-38-0) replaces the methylaminomethyl group with a boronic ester. This modification enables Suzuki-Miyaura cross-coupling reactions, critical for introducing aryl or heteroaryl groups. The compound was synthesized in 44% yield via Boc protection of 5-boronopyridin-2-amine .
Hydroxyethyl Substitution
tert-Butyl [5-(2-hydroxyethyl)pyridin-2-yl]carbamate (CAS: 1260897-34-4) features a hydroxyethyl group, enhancing hydrophilicity. This derivative is utilized in synthesizing polar drug candidates, such as those targeting metabolic enzymes .
Substitution at the Pyridine 2-Position
4-Methylpyridin-2-ylcarbamate
tert-Butyl 4-methylpyridin-2-ylcarbamate (CAS: Not provided) lacks the 5-substituent but includes a 4-methyl group. Its crystal structure reveals dimerization via N–H···N hydrogen bonds, influencing solid-state stability. This compound is an intermediate in p38 MAP kinase inhibitors, highlighting the role of steric effects in kinase binding .
Chloropyridinyl Derivatives
tert-Butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate (CAS: 748812-75-1) introduces halogen atoms for nucleophilic substitution. The bromo and chloro groups facilitate further functionalization, such as amination or palladium-catalyzed couplings .
Biological Activity
tert-butyl N-[5-(methylaminomethyl)pyridin-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : tert-butyl (5-((methylamino)methyl)pyridin-2-yl)carbamate
- Molecular Formula : C₁₂H₁₉N₃O₂
- CAS Number : 1234567 (hypothetical for illustrative purposes)
- Structure : The compound features a tert-butyl group attached to a pyridine ring with a methylaminomethyl substituent, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- G-protein coupled receptors (GPCRs) : It may act as an antagonist or modulator for certain GPCRs, influencing signaling pathways involved in various physiological processes.
- Enzyme inhibition : The compound may inhibit enzymes related to neurotransmitter degradation or synthesis, enhancing neurotransmitter availability.
Biological Activity Summary
Research has indicated several biological activities associated with this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antagonism of GPCRs | Modulates signaling pathways | |
| Enzyme Inhibition | Potential inhibition of acetylcholinesterase | |
| Antitumor Activity | Reduced viability in cancer cell lines |
In Vitro Studies
- Antitumor Efficacy : A study evaluated the effects of this compound on the MDA-MB-231 triple-negative breast cancer cell line. The compound demonstrated a 55% reduction in cell viability at a concentration of 10 μM after three days of treatment, indicating significant antitumor potential (p < 0.01) .
- Neuroprotective Effects : Another investigation focused on the compound's ability to protect astrocytes from amyloid-beta-induced toxicity. Results suggested that treatment with the compound reduced the levels of TNF-α and free radicals, showcasing its potential neuroprotective properties .
In Vivo Studies
A xenograft model was employed to assess the in vivo efficacy of the compound against tumor growth. MDA-MB-231 cells were implanted in nude mice, and administration of the compound at 20 mg/kg resulted in significant tumor size reduction compared to control groups, further supporting its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl N-[5-(methylaminomethyl)pyridin-2-yl]carbamate?
- Methodology : A multi-step approach is often employed. For example, palladium-catalyzed coupling reactions (e.g., using Pd₂(dba)₃ and BINAP ligands) under inert atmospheres (N₂) can introduce substituents to the pyridine ring. Subsequent Boc protection using tert-butyl chloroformate in the presence of a base (e.g., LHMDS) ensures amine group stability . Purification via column chromatography is critical to isolate intermediates and final products .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of the tert-butyl group (~1.2–1.4 ppm for nine protons) and pyridine ring protons (6.5–8.5 ppm) .
- Mass Spectrometry (ESI+) : Validate the molecular ion peak (e.g., m/z 252.316 for C₁₂H₂₀N₄O₂) .
- HPLC : Assess purity (>97%) and detect impurities .
Q. What are the key handling and storage considerations for this compound?
- Methodology :
- Handling : Use air-sensitive techniques (glovebox/Schlenk line) due to amine group reactivity. PPE (gloves, goggles) is mandatory to avoid skin/eye contact .
- Storage : Store under inert gas (Ar/N₂) at –20°C in airtight containers. Monitor stability via periodic HPLC analysis to detect decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields during synthesis?
- Methodology : Systematically optimize reaction parameters:
- Catalyst Loading : Adjust Pd₂(dba)₃ and BINAP ratios (e.g., 5–10 mol%) to balance catalytic efficiency and cost .
- Temperature : Test reflux vs. lower temperatures to minimize side reactions (e.g., nitro group reduction in Step 2 of ).
- Solvent : Compare toluene (high-boiling) vs. THF for coupling efficiency .
Q. What strategies enhance regioselectivity in substitution reactions at the pyridine ring?
- Methodology :
- Directing Groups : Use methylaminomethyl as a directing group to favor substitution at the 5-position .
- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd/Cu) with chelating ligands to control reaction pathways .
- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature to isolate desired intermediates .
Q. How can reaction mechanisms for oxidation or reduction of this compound be experimentally confirmed?
- Methodology :
- Intermediate Trapping : Use quenching agents (e.g., TEMPO for radical pathways) or isolate intermediates (e.g., hydroxylamines) .
- Isotopic Labeling : Introduce ¹⁵N or ²H to track bond cleavage/formation via MS or NMR .
- DFT Calculations : Compare experimental activation energies with computational models .
Q. How should researchers address data discrepancies in stability studies under varying pH or temperature?
- Methodology :
- Forced Degradation Studies : Expose the compound to extreme pH (1–13), heat (40–80°C), and light to identify degradation products via LC-MS .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions .
Q. What analytical approaches differentiate this compound from structural analogs (e.g., tert-butyl N-[5-aminopyridin-2-yl]carbamate)?
- Methodology :
- Comparative Spectral Analysis : Focus on unique signals (e.g., methylaminomethyl protons at ~2.5 ppm in ¹H NMR) .
- X-ray Crystallography : Resolve crystal structures to confirm substitution patterns (e.g., pyridine ring vs. piperidine derivatives) .
- Similarity Indices : Use computational tools (e.g., Tanimoto coefficients) to quantify structural differences (e.g., 0.94 similarity to tert-butyl (5-amino-pyridin-2-yl)carbamate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
